molecular formula C20H16Cl2N4O2 B11979797 N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11979797
M. Wt: 415.3 g/mol
InChI Key: WDFIUFHCZVGFBO-FOKLQQMPSA-N
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Description

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an allyl group, a hydroxyphenyl group, and a dichlorophenyl group, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
  • N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H16Cl2N4O2/c1-2-4-12-5-3-6-13(19(12)27)11-23-26-20(28)18-10-17(24-25-18)15-8-7-14(21)9-16(15)22/h2-3,5-11,27H,1,4H2,(H,24,25)(H,26,28)/b23-11+

InChI Key

WDFIUFHCZVGFBO-FOKLQQMPSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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